molecular formula C14H12N2OS B2445173 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol CAS No. 626218-29-9

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol

Cat. No.: B2445173
CAS No.: 626218-29-9
M. Wt: 256.32
InChI Key: KWMAQNCNWBCYAY-UHFFFAOYSA-N
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Description

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol is an organic compound with the molecular formula C14H12N2OS. It is characterized by the presence of an amino group, a benzothiazole ring, and a phenol group. This compound is typically found as a white or light yellow crystalline powder .

Future Directions

Benzothiazole derivatives have become especially relevant due to the threat of outbreaks of epidemics associated with the emergence and spread of various viruses . The development of novel materials as antimicrobial drugs has been of significant importance due to the presence, and subsequently the development, of multidrug resistance to the widespread pathogens . Therefore, the future directions in the research of “4-Amino-2-benzothiazol-2-yl-6-methyl-phenol” and similar compounds may focus on their potential applications in medicinal chemistry and pharmacology .

Preparation Methods

The synthesis of 4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be achieved through several methods. One common approach involves the reduction of 4-nitro-2-benzothiazol-2-yl-6-methyl-phenol under alkaline conditions. This reduction reaction is typically carried out in the presence of hydrogen gas or a reducing agent such as zinc powder . The reaction conditions must be carefully controlled to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, zinc powder, and various metal salts. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

4-Amino-2-benzothiazol-2-yl-6-methyl-phenol can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-amino-2-(1,3-benzothiazol-2-yl)-6-methylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-6-9(15)7-10(13(8)17)14-16-11-4-2-3-5-12(11)18-14/h2-7,17H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWMAQNCNWBCYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=CC=CC=C3S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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